molecular formula C26H26O5 B10880767 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate

4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate

Cat. No.: B10880767
M. Wt: 418.5 g/mol
InChI Key: WCZKSGDRTREDKZ-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further connected to a benzoate group substituted with a 3,4-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)benzyl alcohol and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-(Ethoxycarbonyl)benzoic acid and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid.

    Reduction: 4-(Hydroxymethyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate depends on its application. In drug delivery systems, the ester linkages can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
  • 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
  • 4-(Propoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate

Uniqueness

This compound is unique due to its specific ester linkages and the presence of the 3,4-dimethylphenoxy methyl group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate

InChI

InChI=1S/C26H26O5/c1-4-29-25(27)22-10-8-21(9-11-22)17-31-26(28)23-12-6-20(7-13-23)16-30-24-14-5-18(2)19(3)15-24/h5-15H,4,16-17H2,1-3H3

InChI Key

WCZKSGDRTREDKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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